

Application Note: Extraction of Disulfoton and its Metabolites from Tissue Samples

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Compound of Interest

Compound Name: Disulfoton

Cat. No.: B1670778

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Introduction

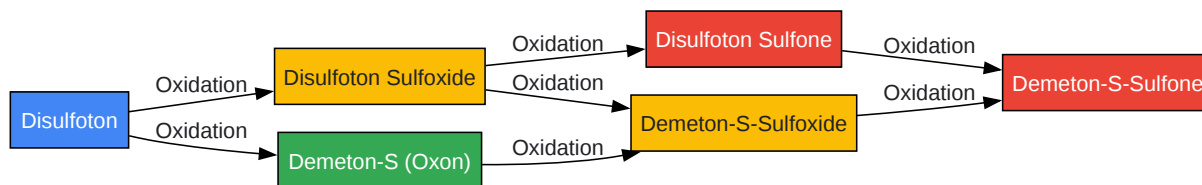
Disulfoton is a systemic organophosphate insecticide and acaricide used to control a variety of pests on a wide range of crops.[1] Due to its high toxicity and potential for bioaccumulation, the detection and quantification of **Disulfoton** and its metabolites in biological tissues are of significant interest in toxicology, environmental monitoring, and drug development studies.

Disulfoton is rapidly metabolized in organisms, primarily through oxidation of the thioether sulfur to form sulfoxides and sulfones, and oxidation of the thiono sulfur to produce oxygen analogs.[2] The primary metabolites of toxicological significance include **disulfoton** sulfoxide, **disulfoton** sulfone, demeton-S, demeton-S-sulfoxide, and demeton-S-sulfone.[2][3]

This application note provides detailed protocols for the extraction of **Disulfoton** and its primary metabolites from tissue samples, with a focus on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. It also includes information on analytical techniques for detection and quantification, and a summary of reported performance data.

Metabolic Pathway of Disulfoton

The metabolic conversion of **Disulfoton** primarily involves oxidation reactions, leading to the formation of more polar and often more toxic metabolites.[2]



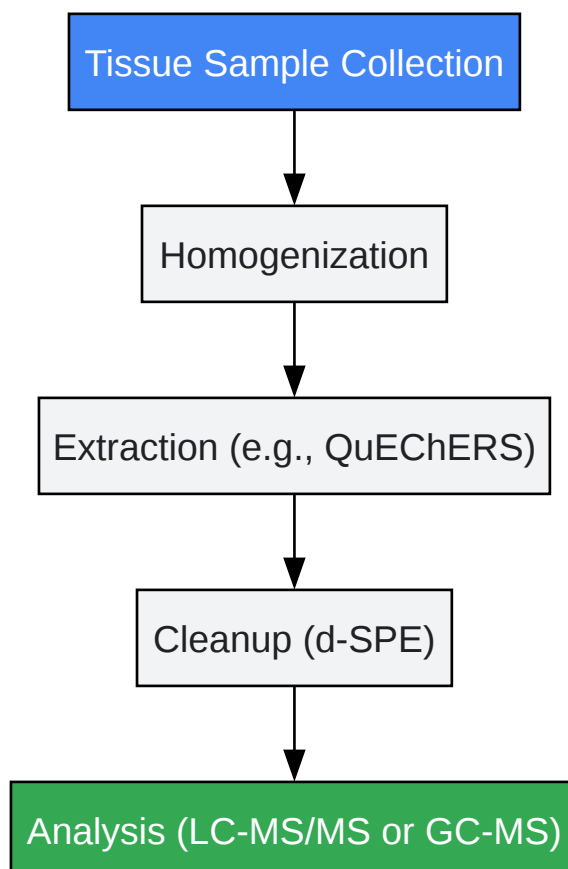
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Caption: Metabolic pathway of **Disulfoton**.

Experimental Protocols

Overview of Extraction Workflow

The general workflow for the extraction and analysis of **Disulfoton** and its metabolites from tissue samples involves homogenization, extraction with an organic solvent, cleanup to remove matrix interferences, and analysis by a suitable chromatographic technique.



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Caption: General workflow for tissue sample extraction.

QuEChERS Protocol for Tissue Samples

The QuEChERS method is a popular and effective technique for the extraction of a wide range of pesticides from various matrices, including biological tissues.^{[3][4][5]} This protocol is adapted from methodologies used for blood, urine, and agricultural products.^{[3][6]}

Materials:

- Homogenizer (e.g., bead beater, rotor-stator)
- Centrifuge tubes (50 mL)
- Centrifuge
- Vortex mixer
- Acetonitrile (ACN)
- Water (HPLC grade)
- Magnesium sulfate (MgSO_4), anhydrous
- Sodium chloride (NaCl)
- Dispersive solid-phase extraction (d-SPE) tubes containing:
 - Primary secondary amine (PSA) sorbent
 - Octadecylsilane (C18) sorbent
 - Magnesium sulfate (MgSO_4)
- Internal standard (e.g., D10-**Disulfoton**)^[3]

Procedure:

- Sample Preparation:
 - Weigh 1-2 g of homogenized tissue sample into a 50 mL centrifuge tube.
 - If the sample is dry, add an appropriate amount of water to rehydrate it.
 - Add the internal standard solution to the sample.
- Extraction:
 - Add 10 mL of acetonitrile to the centrifuge tube.
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO_4 and 1 g NaCl). The exact salt composition can be adjusted based on the specific tissue matrix.
 - Cap the tube tightly and vortex vigorously for 1 minute.
 - Centrifuge at $\geq 3000 \times g$ for 5 minutes.
- Cleanup (Dispersive Solid-Phase Extraction - d-SPE):
 - Transfer an aliquot (e.g., 1-6 mL) of the upper acetonitrile layer to a d-SPE cleanup tube containing PSA, C18, and MgSO_4 . The amounts of sorbents can be optimized depending on the fat content and pigmentation of the tissue. For fatty matrices, a higher amount of C18 may be beneficial.
 - Vortex the d-SPE tube for 30 seconds.
 - Centrifuge at $\geq 3000 \times g$ for 5 minutes.
- Final Extract Preparation:
 - Transfer the cleaned extract to a new tube.
 - The extract can be directly analyzed or evaporated and reconstituted in a suitable solvent for analysis by LC-MS/MS or GC-MS.

Analytical Determination

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the simultaneous determination of **Disulfoton** and its polar metabolites. [3] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for the parent compound and less polar metabolites.[7]

Typical LC-MS/MS Conditions:

- Column: C18 reversed-phase column (e.g., CAPCELL-PAK MG II, 35 x 2.0 mm i.d., 5 µm)[3]
- Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 10 mmol/L ammonium formate)[3]
- Ionization: Positive electrospray ionization (ESI+)
- Detection: Multiple reaction monitoring (MRM) of specific precursor-product ion transitions for each analyte.

Data Presentation

The following tables summarize quantitative data from various studies on the extraction and analysis of **Disulfoton** and its metabolites.

Table 1: Performance of QuEChERS Method for **Disulfoton** and its Metabolites in Human Whole Blood and Urine[3]

Analyte	Matrix	Recovery (%)	RSD (%)	LOQ (ng/mL)
Disulfoton	Whole Blood	89.2 - 98.7	1.8 - 9.1	0.5
Disulfoton-sulfoxide	Whole Blood	88.5 - 99.1	2.1 - 9.3	0.5
Disulfoton-sulfone	Whole Blood	89.0 - 98.9	2.0 - 9.2	0.5
Demeton-S	Whole Blood	87.9 - 98.5	2.2 - 8.9	0.5
Demeton-S-sulfoxide	Whole Blood	88.1 - 98.8	2.1 - 9.0	0.5
Demeton-S-sulfone	Whole Blood	88.3 - 98.6	2.2 - 9.1	0.5
Disulfoton	Urine	90.5 - 99.3	1.5 - 8.5	0.5
Disulfoton-sulfoxide	Urine	90.1 - 99.5	1.6 - 8.7	0.5
Disulfoton-sulfone	Urine	90.3 - 99.2	1.5 - 8.6	0.5
Demeton-S	Urine	89.5 - 99.0	1.7 - 8.4	0.5
Demeton-S-sulfoxide	Urine	89.8 - 99.1	1.6 - 8.5	0.5
Demeton-S-sulfone	Urine	89.9 - 99.4	1.7 - 8.6	0.5

Table 2: Performance of Dispersive Solid-Phase Extraction for **Disulfoton** and its Metabolites in Agricultural Products[6]

Analyte	Matrix	Recovery (%)	RSD (%)	LOQ (µg/kg)
Disulfoton & Metabolites	Pea, Asparagus, Wheat, Coffee Bean, Peanut	75.0 - 110.0	0.7 - 14.9	5.0

Conclusion

The QuEChERS method provides a simple, rapid, and effective approach for the extraction of **Disulfoton** and its metabolites from various biological matrices, including tissue samples. Combined with LC-MS/MS analysis, this methodology allows for the sensitive and accurate quantification of these compounds, which is crucial for toxicological assessments and residue monitoring. The provided protocols and data serve as a valuable resource for researchers and scientists in developing and validating methods for the analysis of **Disulfoton** in their specific applications.

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